1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a dithiepan ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable dithiol and an appropriate electrophile.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethyl-substituted phenyl group is introduced using reagents like trifluoromethyl iodide.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine derivative of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, hydrogen peroxide, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The urea linkage can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-methylphenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S2/c15-14(16,17)10-1-3-11(4-2-10)19-12(20)18-7-13(21)8-22-5-6-23-9-13/h1-4,21H,5-9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQXXONKBHVWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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